(3aR,4R,6R,7aS)-Pinanediol Ester Pyrrolidinyl Nicotinamide
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Overview
Description
(3aR,4R,6R,7aS)-Pinanediol Ester Pyrrolidinyl Nicotinamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular arrangement, which includes a pinanediol ester and a pyrrolidinyl nicotinamide moiety. Its synthesis and reactivity make it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4R,6R,7aS)-Pinanediol Ester Pyrrolidinyl Nicotinamide typically involves multiple steps, starting with the preparation of the pinanediol ester and the pyrrolidinyl nicotinamide components. The pinanediol ester can be synthesized through esterification reactions involving pinanediol and appropriate carboxylic acids under acidic conditions. The pyrrolidinyl nicotinamide moiety is often prepared via amide bond formation between pyrrolidine and nicotinic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production process. The use of catalysts and controlled reaction environments is crucial to achieve efficient synthesis on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(3aR,4R,6R,7aS)-Pinanediol Ester Pyrrolidinyl Nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3aR,4R,6R,7aS)-Pinanediol Ester Pyrrolidinyl Nicotinamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and stability make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (3aR,4R,6R,7aS)-Pinanediol Ester Pyrrolidinyl Nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include enzyme inhibition, receptor activation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- (3aR,4R,6R,7aS)-3-Acetylhexahydro-2-oxo-6-(phenylthio)-4-[(1S,2R)-1,2,3-tris(acetyloxy)propyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester
- Methyl (3aR,4R,6R,7aS)-3-acetyl-6-(benzyloxy)-2-oxo-4-[(1S,2R)-1,2,3-triacetoxypropyl]hexahydro
Uniqueness
What sets (3aR,4R,6R,7aS)-Pinanediol Ester Pyrrolidinyl Nicotinamide apart from similar compounds is its unique combination of the pinanediol ester and pyrrolidinyl nicotinamide moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H34BN5O4 |
---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
6-hydrazinyl-N-[(2R)-1-oxo-1-[(2R)-2-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidin-1-yl]propan-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H34BN5O4/c1-13(27-20(30)14-7-8-19(28-25)26-12-14)21(31)29-9-5-6-18(29)24-32-17-11-15-10-16(22(15,2)3)23(17,4)33-24/h7-8,12-13,15-18H,5-6,9-11,25H2,1-4H3,(H,26,28)(H,27,30)/t13-,15-,16-,17+,18+,23-/m1/s1 |
InChI Key |
GIOVXWGJMLHUGH-PCPMBENGSA-N |
Isomeric SMILES |
B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)[C@@H]4CCCN4C(=O)[C@@H](C)NC(=O)C5=CN=C(C=C5)NN |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4C(=O)C(C)NC(=O)C5=CN=C(C=C5)NN |
Origin of Product |
United States |
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